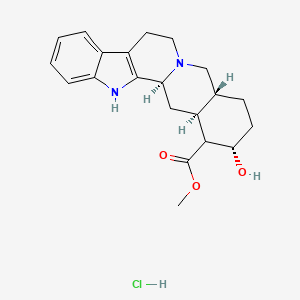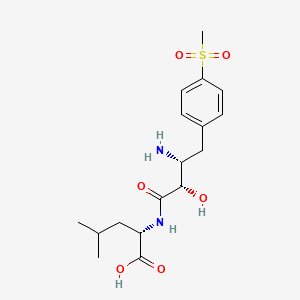
玉米赤霉烯酮
概述
描述
泽拉诺,也称为α-泽阿拉醇,是一种合成的非甾体雌激素,属于间苯二酚酸内酯类。它与镰刀菌属真菌中发现的霉菌雌激素相关。泽拉诺主要用作兽医药物中的促生长剂,用于促进牲畜生长 。 它作为雌激素的效力明显高于其相关化合物,即玉米赤霉烯酮 。
科学研究应用
泽拉诺有几种科学研究应用:
化学: 泽拉诺用作分析化学中的参考化合物,用于检测和定量食品和饲料中的霉菌毒素。
生物学: 泽拉诺因其雌激素效应及其作为内分泌干扰物的潜在作用而受到研究。
医学: 正在进行研究以了解泽拉诺对人类健康的影响,特别是其促进癌细胞增殖的可能性。
作用机制
泽拉诺通过与雌激素受体结合发挥作用,模仿天然雌激素的作用。它激活雌激素受体介导的途径,导致促进细胞生长和增殖。泽拉诺的分子靶标包括雌激素受体α和性激素结合球蛋白 。
安全和危害
生化分析
Biochemical Properties
Zeranol is a non-steroidal estrogen agonist . It is a mycotoxin, derived from fungi in the Fusarium family, and may be found as a contaminant in fungus-infected crops . It is 3-4 times more potent as an estrogen agonist than the related compound zearalenone .
Cellular Effects
Zeranol has been shown to significantly promote cell proliferation, aromatase mRNA expression, aromatase activity, and estrogen production in primary cultured human breast preadipocytes . This suggests that zeranol may act as an aromatase activator .
Molecular Mechanism
The molecular mechanism of Zeranol involves its interaction with estrogen receptor alpha and sex hormone-binding globulin
Temporal Effects in Laboratory Settings
It is known that the detection of Zeranol can be influenced by the consumption of mycotoxin-contaminated food .
Dosage Effects in Animal Models
It is known that Zeranol has been used as a growth promoter in livestock since 1969 in some non-EU countries .
Metabolic Pathways
Zeranol is involved in metabolic pathways that include dehydrogenation and glucuronidation . These metabolic events have direct effects on the accumulation and elimination of Zeranol.
Transport and Distribution
It is known that Zeranol is a non-steroidal estrogen agonist, suggesting that it may interact with estrogen receptors for transport and distribution .
Subcellular Localization
Given its role as a non-steroidal estrogen agonist, it is likely that it localizes to areas of the cell where estrogen receptors are present .
准备方法
泽拉诺是由玉米赤霉烯酮合成的,玉米赤霉烯酮是由镰刀菌真菌产生的霉菌毒素。合成路线包括将玉米赤霉烯酮还原为α-泽阿拉醇,然后进一步还原为泽拉诺 。 工业生产方法通常涉及使用镰刀菌属进行发酵过程,以产生玉米赤霉烯酮,然后将其化学转化为泽拉诺 。
化学反应分析
泽拉诺会发生各种化学反应,包括:
氧化: 泽拉诺可以被氧化形成玉米赤霉烯酮。
还原: 泽拉诺可以被还原形成α-泽阿拉醇和β-泽阿拉醇。
这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应产生的主要产物是玉米赤霉烯酮、α-泽阿拉醇和β-泽阿拉醇 。
相似化合物的比较
泽拉诺通常与其他雌激素化合物进行比较,例如:
玉米赤霉烯酮: 一种具有雌激素特性的霉菌毒素,但效力低于泽拉诺。
α-泽阿拉醇: 玉米赤霉烯酮的代谢产物,效力与泽拉诺相似。
β-泽阿拉醇: 玉米赤霉烯酮的另一种代谢产物,效力低于泽拉诺。
塔拉诺: 玉米赤霉烯酮的合成衍生物,具有类似的雌激素活性.
属性
IUPAC Name |
(4S,8R)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTTZBARDOXEAM-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022315 | |
| Record name | Zearalanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalanol is a white fluffy powder. (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26538-44-3 | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zeranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26538-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeranol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026538443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zeranol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-, (3S,7R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zearalanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zeranol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZERANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76LO2L2V39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
352 to 356 °F (NTP, 1992) | |
| Record name | ZEARALANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21238 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zeranol exert its growth-promoting effects in animals?
A1: Zeranol acts as a growth promoter primarily by binding to estrogen receptors. [, , , , , , ]. This binding mimics the action of naturally occurring estrogens, leading to a cascade of downstream effects including:
- Increased Growth Hormone Secretion: Zeranol administration is associated with increased serum concentrations of growth hormone (GH), which directly stimulates growth and protein synthesis. [, , ]
- Elevated Insulin-Like Growth Factor-I (IGF-1): Zeranol stimulates the production of IGF-1, a hormone primarily produced by the liver, that plays a crucial role in promoting cell growth and differentiation. [, ]
- Enhanced Feed Efficiency: Zeranol-treated animals often exhibit improved feed efficiency, meaning they require less feed to achieve the same weight gain. [, , , ]
Q2: Does zeranol affect reproductive tissues in animals?
A2: Yes, zeranol can have significant effects on the reproductive system, particularly in males:
- Suppression of Testicular Development: Studies have shown that zeranol, when implanted before a certain age, can suppress testicular growth and sperm production in bulls. []
- Altered Testosterone Production: Zeranol can affect testosterone levels, generally leading to suppression when administered to bulls. [, ]
- Changes in Female Reproductive Hormones: In ewes, zeranol has been shown to cause changes in the secretion of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and prolactin (PRL). []
Q3: How is zeranol metabolized in the body, and what are the major metabolites?
A3: Zeranol undergoes significant metabolism, primarily in the liver, leading to the formation of several metabolites.
- Taleranol (β-zearalanol): This is a diastereoisomer of zeranol and is often the major metabolite detected in animal tissues. []
- Zearalanone: This metabolite is formed by the oxidation of zeranol and is commonly found in urine. [, ]
- Conjugates: Both zeranol and its metabolites can be conjugated with glucuronic acid or sulfate, increasing their water solubility for excretion. []
Q4: Can zeranol residues be found in edible tissues of treated animals?
A5: Yes, residues of zeranol and its metabolites can be present in edible tissues, even after the recommended withdrawal periods. [, , ] The liver tends to accumulate the highest concentrations of zeranol and its metabolites. [, ] Other tissues, such as muscle and fat, generally contain lower levels. [, , ]
Q5: What are the implications of finding zeranol residues in food products?
A6: The presence of zeranol residues in meat products raises concerns due to its potential endocrine-disrupting effects in humans. [, , , , ] Even at low concentrations, zeranol exhibits potent estrogenic activity, which could potentially interfere with hormonal balance and reproductive function in humans.
Q6: What analytical techniques are used to detect zeranol residues in animal tissues?
A6: A variety of analytical methods have been developed for the detection and quantification of zeranol and its metabolites in biological matrices. These methods include:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry (MS) detection, HPLC offers high sensitivity and selectivity for zeranol analysis. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent sensitivity and selectivity for volatile compounds like zeranol after derivatization. [, ]
Q7: What are the challenges in differentiating between zeranol abuse and natural contamination from zearalenone?
A8: Differentiating between illegal zeranol administration and the presence of zeranol arising from the metabolism of naturally occurring zearalenone in animal feed is a significant challenge. [, , ] This distinction requires sophisticated analytical methods and the consideration of metabolic ratios of zeranol and its related compounds in biological samples.
Q8: What are the potential health concerns associated with zeranol exposure in humans?
A8: Zeranol's potent estrogenic activity raises concerns about potential adverse effects on human health, particularly regarding:
- Endocrine Disruption: Zeranol may interfere with the normal function of the endocrine system, potentially affecting reproduction, development, and metabolism. [, , , , ]
- Increased Cancer Risk: Some studies suggest a potential link between zeranol exposure and an increased risk of hormone-dependent cancers, such as breast cancer. [, , , , ]
- Developmental Effects: In utero exposure to zeranol has been shown to induce adverse effects on sexual development and reproductive function in animal models. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)
![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
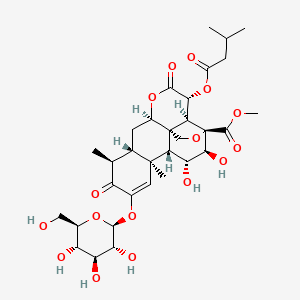
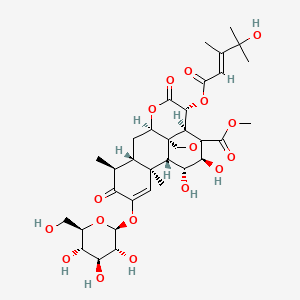

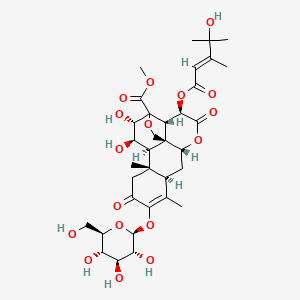
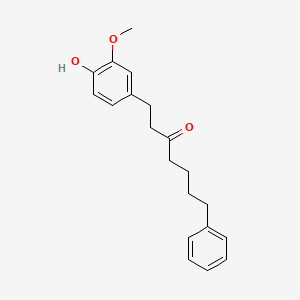


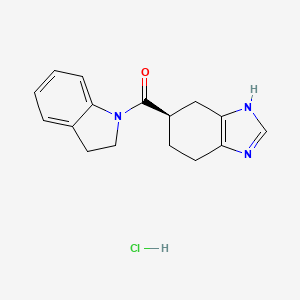
![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B1682358.png)
